N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide
Description
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a sulfamoylbenzamide derivative characterized by:
- A benzamide core with a 2-fluoro substituent and 5-sulfamoyl group.
- A (4-fluorophenyl)methyl moiety attached to the sulfamoyl nitrogen.
- A 4-ethoxyphenyl group linked via the amide bond.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S/c1-2-30-18-9-7-17(8-10-18)26-22(27)20-13-19(11-12-21(20)24)31(28,29)25-14-15-3-5-16(23)6-4-15/h3-13,25H,2,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQIPJGJSIHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with 4-fluorobenzylsulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluoro and sulfamoyl groups play a crucial role in its binding affinity and specificity . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Sulfamoylbenzamide Derivatives (HBV Capsid Effectors)
describes sulfamoylbenzamides as HBV capsid assembly modulators . Key analogues include:
| Compound ID | Sulfamoyl Substituent | Amide Substituent | Yield (%) | Key Features |
|---|---|---|---|---|
| 4h | Cyclopropyl | 3,4-Difluorophenyl | 77 | High yield; compact sulfamoyl group |
| 4i | Octahydro-1H-indol-1-yl | 3,4-Difluorophenyl | 26 | Bulky substituent; low yield |
| 4j | 2-Phenylpropan-2-yl | 3,4-Difluorophenyl | 69 | Steric hindrance; moderate yield |
| 4k | 1-Phenylethyl | 3,4-Difluorophenyl | 75 | Chiral center; high yield |
| Target Compound | (4-Fluorophenyl)methyl | 4-Ethoxyphenyl | N/A | Dual fluorine; ethoxy enhances lipophilicity |
Key Observations :
Sulfonamide-Based PD-L1 Inhibitors
highlights sulfonamide derivatives as PD-L1 inhibitors. Notable compounds include:
| Compound ID | Structure Features | PD-L1 Inhibition (%) | Cytotoxicity Notes |
|---|---|---|---|
| 30 | 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide | 57.152 | Safe; no anti-proliferative activity |
| 4 | 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide | 53.327 | Anti-proliferative activity in PC-3 |
| Target | Fluorine and ethoxy substituents | N/A | Likely low cytotoxicity (inferred) |
Key Observations :
Antifungal 1,3,4-Oxadiazoles with Sulfamoyl Moieties
reports 1,3,4-oxadiazoles (e.g., LMM5 and LMM11) with sulfamoyl groups as antifungal agents:
| Compound | Sulfamoyl Substituent | Core Structure | Activity Against C. albicans |
|---|---|---|---|
| LMM5 | Benzyl(methyl) | 1,3,4-Oxadiazole | Effective |
| LMM11 | Cyclohexyl(ethyl) | 1,3,4-Oxadiazole | Effective |
| Target | (4-Fluorophenyl)methyl | Benzamide | Not tested |
Key Observations :
- The target’s benzamide core may offer greater conformational flexibility compared to rigid 1,3,4-oxadiazoles.
- The (4-fluorophenyl)methyl group could improve membrane penetration over LMM5’s benzyl group .
Biological Activity
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHFNOS
- Molar Mass : Approximately 367.42 g/mol
- Functional Groups : The presence of a sulfonamide moiety, fluorine substituents, and an ethoxy group contributes to its biological activity.
This compound exhibits several mechanisms of action that may contribute to its biological effects:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer proliferation, such as dihydrofolate reductase (DHFR) and RET kinase, which are crucial for tumor growth and survival .
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines like TNFα .
- Cell Growth Inhibition : Studies indicate that benzamide derivatives can inhibit cell growth in various cancer cell lines, suggesting that this compound may also exhibit cytotoxicity against malignancies .
Biological Activity Studies
Several studies have assessed the biological activity of benzamide derivatives, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : A study evaluated the efficacy of benzamide derivatives in treating osteogenic sarcoma and found significant reductions in tumor size in animal models treated with similar compounds. This suggests potential applicability for this compound in oncology .
- Inflammatory Diseases : Research on related compounds indicated a marked decrease in inflammatory markers in models of rheumatoid arthritis, hinting at the therapeutic potential of this class of compounds for inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for preparing N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving sulfonamide intermediates. For example:
- Step 1 : React 2-fluoro-5-sulfamoylbenzoyl chloride with 4-ethoxyaniline to form the benzamide scaffold.
- Step 2 : Introduce the [(4-fluorophenyl)methyl]sulfamoyl group via sulfamoylation using (4-fluorophenyl)methanamine and sulfur trioxide derivatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Answer :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and sulfonamide NH (δ ~10.0 ppm, broad).
- ¹⁹F NMR : Distinguishes fluorine atoms in the 2-fluoro and 4-fluorophenyl groups (δ −110 to −120 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ calcd. 447.12, observed 447.11) .
Advanced Research Questions
Q. How can molecular docking and ADMET analysis guide the optimization of this compound’s bioactivity?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., PD-L1). Focus on sulfonamide and benzamide moieties for hydrogen bonding with residues like Lys124 or Asp122 .
- ADMET : Predict pharmacokinetics using QikProp or SwissADME:
- LogP : Target <5 for optimal permeability.
- hERG inhibition : Ensure IC₅₀ >10 µM to avoid cardiotoxicity.
- CYP450 interactions : Avoid inhibition of CYP3A4/2D6 .
Q. What experimental design strategies resolve contradictions in cytotoxicity data across cell lines?
- Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values. For example, PC-3 prostate cancer cells show sensitivity at 10 µM (66.6% inhibition), while fibroblasts remain unaffected .
- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis.
- Controls : Include reference inhibitors (e.g., cisplatin for cytotoxicity) and solvent-only controls .
Q. How does the electronic nature of substituents influence PD-L1 inhibitory activity?
- Answer :
- Electron-Withdrawing Groups (e.g., -F) : Enhance sulfonamide acidity (pKa ~8–10), improving hydrogen bonding with PD-L1’s hydrophobic pocket.
- Ethoxy Group : Increases lipophilicity (LogP +0.5), enhancing membrane permeability but potentially reducing solubility.
- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., replacing 4-ethoxyphenyl with 4-methylphenyl reduces activity by 15%) .
Methodological Challenges
Q. How to address low yields in sulfamoylation reactions during synthesis?
- Answer :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfamoylation.
- Solvent Selection : DMF or THF improves solubility of intermediates.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis) .
Q. What strategies validate target engagement in cellular assays?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to PD-L1 by measuring protein stability after heating.
- Knockdown/Overexpression : Use siRNA/shRNA to correlate target expression with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
